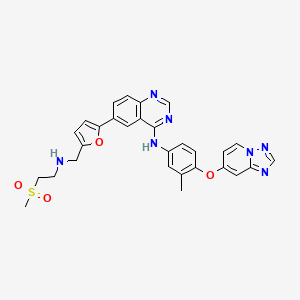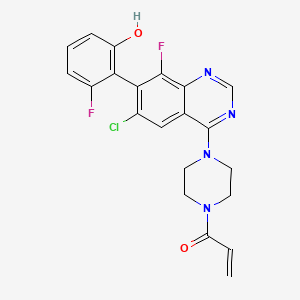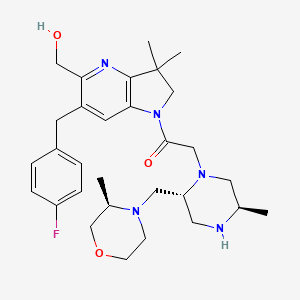
ASTX660
Vue d'ensemble
Description
Le Tolinapant est un antagoniste puissant et non peptidomimétique des protéines inhibitrices de l'apoptose cellulaire 1 et 2 (cIAP1 et cIAP2) et de la protéine inhibitrice de l'apoptose liée à l'X (XIAP). Il a montré une activité significative dans les études précliniques et cliniques, en particulier dans le traitement de divers cancers, notamment les lymphomes à cellules T et le cancer colorectal .
Méthodes De Préparation
La synthèse du Tolinapant implique plusieurs étapes, notamment l'utilisation de la conception de médicaments basée sur des fragments. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques, telles que la substitution nucléophile et la cyclisation . Les méthodes de production industrielle sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent des techniques de pointe comme la chromatographie liquide haute performance (CLHP) pour la purification.
Analyse Des Réactions Chimiques
Le Tolinapant subit diverses réactions chimiques, notamment :
Oxydation : Le Tolinapant peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.
Substitution : Le Tolinapant peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines.
4. Applications de la Recherche Scientifique
Le Tolinapant a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition des protéines d'apoptose et leur rôle dans les voies de mort cellulaire.
Biologie : Le Tolinapant est utilisé dans la recherche pour comprendre les mécanismes de mort cellulaire et de survie, en particulier dans les cellules cancéreuses.
Médecine : Cliniquement, le Tolinapant est étudié pour son potentiel à traiter divers cancers, notamment les lymphomes à cellules T et le cancer colorectal. .
5. Mécanisme d'Action
Le Tolinapant exerce ses effets en se liant et en inhibant l'activité de cIAP1, cIAP2 et XIAP. Cette inhibition restaure et favorise l'induction des voies de signalisation apoptotique dans les cellules cancéreuses, conduisant à la mort cellulaire. De plus, le Tolinapant peut activer à la fois les branches adaptative et innée du système immunitaire par l'induction de formes immunogènes de mort cellulaire . Cette double action en fait un puissant agent anticancéreux aux propriétés immunomodulatrices.
Applications De Recherche Scientifique
Tolinapant has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of apoptosis proteins and their role in cell death pathways.
Biology: Tolinapant is employed in research to understand the mechanisms of cell death and survival, particularly in cancer cells.
Medicine: Clinically, Tolinapant is being investigated for its potential to treat various cancers, including T-cell lymphomas and colorectal cancer. .
Mécanisme D'action
Tolinapant exerts its effects by binding to and inhibiting the activity of cIAP1, cIAP2, and XIAP. This inhibition restores and promotes the induction of apoptotic signaling pathways in cancer cells, leading to cell death. Additionally, Tolinapant can activate both the adaptive and innate arms of the immune system through the induction of immunogenic forms of cell death . This dual action makes it a potent anti-cancer agent with immunomodulatory properties.
Comparaison Avec Des Composés Similaires
Le Tolinapant est unique dans sa puissance nanomolaire équilibrée contre cIAP1, cIAP2 et XIAP. Les composés similaires comprennent d'autres antagonistes d'IAP comme :
Birinapant : Un autre antagoniste d'IAP avec un mécanisme d'action similaire mais une structure chimique différente.
LCL161 : Un antagoniste d'IAP qui cible également cIAP1 et cIAP2 mais a des propriétés pharmacocinétiques différentes.
Debio 1143 : Un antagoniste d'IAP avec un spectre d'activité plus large contre divers IAP. La particularité du Tolinapant réside dans sa structure non peptidomimétique et sa capacité à induire à la fois la mort cellulaire apoptotique et immunogène
Propriétés
IUPAC Name |
1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXOHEXZVKOGEV-DNRQZRRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799328-86-1 | |
| Record name | ASTX-660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTX660 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLINAPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




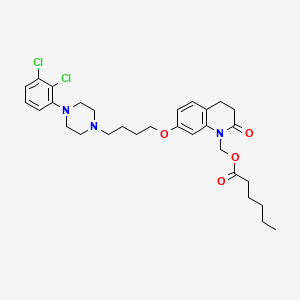

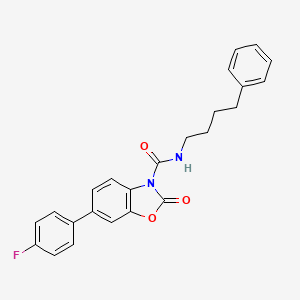

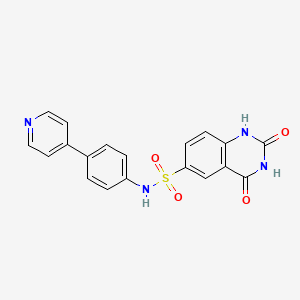
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)

